3,4,5,6-Tetrahydro-2-pyrimidinethiol
Description
3,4,5,6-Tetrahydro-2-pyrimidinethiol is a heterocyclic organic compound that has attracted considerable attention within the scientific community. Structurally, it is characterized by a six-membered tetrahydropyrimidine (B8763341) ring fused with a thione group. Also known by synonyms such as Propylenethiourea, Tetrahydropyrimidine-2-thione, and N,N'-trimethylenethiourea, this compound belongs to the class of cyclic thioureas. scbt.comchemicalbook.com Its foundational role as a reactant and building block in organic synthesis makes it a subject of ongoing investigation for creating more complex molecular architectures.
The academic interest in this compound is largely due to the combination of the pyrimidine (B1678525) and thiol functional groups within its structure. These moieties are independently significant in medicinal chemistry and biochemistry, and their presence in a single molecule provides a unique scaffold for further chemical exploration. Research has primarily focused on its synthesis, chemical properties, and its utility as a precursor for a variety of heterocyclic systems. chemicalbook.comorgchemres.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1,3-diazinane-2-thione | nih.gov |
| CAS Number | 2055-46-1 | scbt.comsigmaaldrich.com |
| Molecular Formula | C₄H₈N₂S | scbt.comnih.gov |
| Molecular Weight | 116.18 g/mol | scbt.comsigmaaldrich.com |
| Melting Point | 210-212 °C | chemicalbook.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-diazinane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHNGVXBCWYLFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=S)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062156 | |
| Record name | Tetrahydropyrimidine-2-thione | |
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Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055-46-1 | |
| Record name | Tetrahydropyrimidine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055-46-1 | |
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| Record name | Propylenethiourea | |
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| Record name | 1,3-Propylenethiourea | |
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| Record name | 2(1H)-Pyrimidinethione, tetrahydro- | |
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| Record name | Tetrahydropyrimidine-2-thione | |
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| Record name | 3,4,5,6-tetrahydropyrimidine-2-thiol | |
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| Record name | Cyclic propylene thiourea | |
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Chemical Reactivity and Derivatization Strategies of 3,4,5,6 Tetrahydro 2 Pyrimidinethiol
Reactions Involving the Thiocarbonyl/Thiol Group
The thiocarbonyl group in 3,4,5,6-tetrahydro-2-pyrimidinethiol can exist in tautomeric equilibrium with its thiol form, 2-mercapto-3,4,5,6-tetrahydropyrimidine. This dual reactivity allows for a variety of chemical transformations, including S-alkylation, S-acylation, and cyclization reactions.
S-Alkylation and S-Acylation Reactions
S-alkylation and S-acylation are common reactions of thiols and thiocarbonyl compounds. nih.govnih.gov In these reactions, the sulfur atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl or acyl halide, leading to the formation of a new carbon-sulfur bond. nih.gov
Synthesis of 2-[(Z)-1-(Aryl)]-6,7-dihydro-2H-isothiazolo[2,3-a]pyrimidine-3(5H)-one Derivatives
A notable application of the reactivity of this compound is the one-pot synthesis of 2-[(Z)-1-(Aryl)]-6,7-dihydro-2H-isothiazolo[2,3-a]pyrimidine-3(5H)-one derivatives. orgchemres.org This multicomponent reaction involves the reaction of this compound with ethyl chloroacetate (B1199739) and various substituted aromatic aldehydes in the presence of sodium acetate (B1210297) and acetic acid. orgchemres.org The reaction proceeds in good yields, ranging from 54% to 82%.
The proposed mechanism involves the initial S-alkylation of the thiol tautomer of this compound with ethyl chloroacetate. This is followed by a Knoevenagel condensation of the resulting intermediate with an aromatic aldehyde, and subsequent intramolecular cyclization to afford the final isothiazolo[2,3-a]pyrimidine derivatives.
Table 1: Synthesis of 2-[(Z)-1-(Aryl)]-6,7-dihydro-2H-isothiazolo[2,3-a]pyrimidine-3(5H)-one Derivatives orgchemres.org
| Entry | Ar | Yield (%) |
|---|---|---|
| 3a | C₆H₅ | 82 |
| 3b | 4-MeC₆H₄ | 75 |
| 3c | 4-MeOC₆H₄ | 78 |
| 3d | 4-ClC₆H₄ | 80 |
| 3e | 4-BrC₆H₄ | 76 |
| 3f | 4-FC₆H₄ | 70 |
| 3g | 4-NO₂C₆H₄ | 65 |
| 3h | 3-NO₂C₆H₄ | 68 |
| 3i | 2-ClC₆H₄ | 54 |
| 3j | 2,4-DiClC₆H₄ | 60 |
Cyclization Reactions Leading to Fused Heterocyclic Systems
The reactivity of the thiocarbonyl/thiol group, in conjunction with the adjacent nitrogen atoms, allows for the construction of various fused heterocyclic systems. These reactions are of significant interest due to the diverse pharmacological activities associated with such scaffolds. ijnc.irresearchgate.net
Thiazolopyrimidine Formation
The reaction of this compound with α-halocarbonyl compounds is a common method for the synthesis of thiazolopyrimidines. For instance, the reaction with bromomalononitrile in ethanol (B145695) under basic conditions yields thiazolo[3,2-a]pyrimidine-2-carbonitrile. This reaction proceeds through the initial S-alkylation of the pyrimidinethiol followed by an intramolecular cyclization involving one of the ring nitrogen atoms.
Another example is the reaction of dihydropyrimidinethiones with ethyl bromoacetate, which leads to the formation of 5H-thiazolo[3,2-a]pyrimidine derivatives. ijnc.ir The reaction is typically carried out under catalyst-free conditions in a solvent like acetone (B3395972). ijnc.ir
Triazolopyrimidine Formation
The formation of triazolopyrimidine systems from this compound is also a significant area of research. These compounds can be synthesized through multi-component reactions. For example, the acid-catalyzed three-component reaction of 1H-1,2,4-triazol-3-amine with aromatic aldehydes and acetone has been used to synthesize (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro orgchemres.orgijnc.irtriazolo[1,5-a]pyrimidin-7-ols. researchgate.net
Furthermore, the hydrogenation of 2-amino-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines with sodium borohydride (B1222165) leads to the formation of 2-amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines. researchgate.net The subsequent reactions of these tetrahydro derivatives with electrophilic reagents can occur at the amino group or the N3 or N4 atoms of the triazole ring, leading to a variety of substituted triazolopyrimidines. researchgate.net
Reactions Involving the Ring Nitrogen Atoms
The nitrogen atoms within the tetrahydropyrimidine (B8763341) ring of this compound are also reactive sites. They can participate in various reactions, including N-alkylation and cyclization reactions that lead to the formation of fused heterocyclic systems.
The reactivity of the pyrimidine (B1678525) ring towards nucleophiles can be enhanced by quaternizing one or both of the nitrogen atoms. wur.nl This increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Reactions of pyrimidine and N-alkylpyrimidinium salts with nucleophiles can lead to ring transformations, yielding different heterocyclic systems. wur.nl For instance, the reaction of aminotriazolopyrimidines can result in the selective formation of orgchemres.orgijnc.irtriazolo[1,5-a:4,3-a']dipyrimidin-5-ium salts. researchgate.net
Unraveling the Chemical Versatility of this compound: A Review of its Reactivity and Synthetic Applications
Scientific Correspondent
The heterocyclic compound this compound, a cyclic thiourea (B124793) derivative, has garnered attention in the field of organic synthesis for its versatile reactivity. This article delves into specific aspects of its chemical behavior, focusing on derivatization strategies and its role in facilitating key organic transformations.
The reactivity of this compound is characterized by the presence of two nucleophilic nitrogen atoms and a thione group within a six-membered ring. This arrangement allows for a variety of chemical modifications, leading to a diverse range of derivatives.
N-Substitution and N-Functionalization Strategies
The nitrogen atoms in the this compound ring are key sites for substitution and functionalization, enabling the synthesis of a wide array of derivatives with tailored properties. These reactions typically involve the alkylation or acylation of the nitrogen atoms.
While specific literature detailing the N-substitution and N-functionalization of this compound is not extensively available in publicly accessible domains, the general reactivity of similar cyclic thioureas suggests that these transformations are feasible. For instance, the selective N- or O-alkylation of pyrimidin-2(1H)-ones is influenced by the substituents on the pyrimidine ring, indicating that similar principles could govern the reactivity of its thione analogue.
Further research is required to fully elucidate the scope and limitations of N-substitution and N-functionalization reactions specifically for this compound.
Mannich Reactions Incorporating the Pyrimidine Thiol Moiety
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of this compound, the nitrogen atoms can participate in Mannich-type reactions, leading to the formation of more complex molecular architectures.
The general mechanism of the Mannich reaction involves the formation of an iminium ion from an amine and an aldehyde, which then reacts with a carbanion equivalent. Thiourea and its derivatives have been successfully employed as catalysts or substrates in Mannich reactions. For example, bifunctional thiourea catalysts have been shown to be effective in asymmetric Mannich reactions, highlighting the potential of the thiourea moiety to facilitate such transformations. These reactions are crucial for the synthesis of β-amino carbonyl compounds, which are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules.
While direct examples of this compound participating in Mannich reactions are not prominently reported, the established reactivity of the broader class of thiourea compounds in this context strongly suggests its potential utility. The reaction would likely proceed via the formation of an N-aminomethyl derivative, which can then be used in further synthetic steps.
Role in Facilitating Organic Transformations and Rearrangement Reactions
Beyond its own derivatization, this compound is of interest for its potential role in catalyzing or mediating complex organic reactions, including rearrangements.
Mediated 1,2-Carbonyl Transposition in Quinoid Systems
The 1,2-carbonyl transposition is a challenging transformation that involves the migration of a carbonyl group to an adjacent carbon atom. This rearrangement can provide access to novel molecular scaffolds from readily available starting materials.
Currently, there is no direct scientific literature available that describes the use of this compound to mediate the 1,2-carbonyl transposition in quinoid systems. Research in this area has explored other mediators and catalysts for such transformations.
Perezone (B1216032) is a naturally occurring p-benzoquinone that can isomerize to isoperezone (B1198208). This transformation involves a rearrangement of the side chain on the quinone ring.
Scientific literature detailing the use of this compound as a mediator for the isomerization of perezone to isoperezone is not available. Studies on perezone and isoperezone have primarily focused on their biological activities rather than the specifics of their interconversion.
Coordination Chemistry and Metal Complexes of 3,4,5,6 Tetrahydro 2 Pyrimidinethiol
Complexation with Transition Metals and Lanthanides
3,4,5,6-Tetrahydro-2-pyrimidinethiol readily forms complexes with a range of transition metals. The mode of coordination is influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands. The primary binding site is typically the thiocarbonyl sulfur atom.
Palladium(II), a d⁸ metal ion, typically forms square-planar complexes. While extensive studies on its complexation with the unsubstituted this compound are not widely detailed in the provided literature, research on closely related derivatives provides significant insight. For instance, complexes of Pd(II) have been synthesized with derivatives such as 1H-4,4,6-trimethyl-3,4-dihydro-2-pyrimidinethione. researchgate.net In these cases, coordination is confirmed through spectroscopic methods. researchgate.net Furthermore, Pd(II) complexes have been synthesized with other pyrimidine-based thione ligands, demonstrating the affinity of the palladium center for the sulfur donor of the thiourea (B124793) moiety. mdpi.comnih.govmdpi.com The interest in palladium complexes often stems from their potential applications in catalysis and their biological activities. mdpi.com
Platinum(II) also has a d⁸ electron configuration and a strong preference for square-planar geometry. It forms stable complexes with sulfur-donor ligands. A notable example is the tetrakis(1,3-diazinane-2-thione)platinum(II) chloride complex, [Pt(C₄H₈N₂S)₄]Cl₂. researchgate.net This complex is synthesized by reacting potassium tetrachloridoplatinate(II) (K₂PtCl₄) with the thione ligand. researchgate.net Spectroscopic and X-ray crystallographic studies confirm that the platinum(II) ion coordinates to four molecules of the ligand exclusively through their sulfur atoms. researchgate.net Research on platinum(II) complexes with related pyrimidine-2-thiol (B7767146) ligands also shows the formation of both mononuclear and dinuclear structures, where the ligand can act as a bridge between two platinum centers. researchgate.net
Beyond palladium and platinum, this compound and its derivatives coordinate with a variety of other transition metals. Studies have reported the synthesis and characterization of complexes with metal ions such as Copper(II), Manganese(II), Nickel(II), Cobalt(II), Zinc(II), and Cadmium(II). researchgate.net For example, complexes of the type [M(tmpt)₂(H₂O)n] (where tmpt is the deprotonated form of 1H-4,4,6-trimethyl-3,4-dihydro-2-pyrimidinethione) have been synthesized. researchgate.net In these compounds, the coordination typically involves the sulfur and one of the ring nitrogen atoms, leading to chelation. researchgate.net The coordination environment is further completed by water molecules in some cases, leading to octahedral or tetrahedral geometries depending on the metal ion. researchgate.net
Advanced Structural Elucidation of Metal-3,4,5,6-Tetrahydro-2-pyrimidinethiol Complexes
The precise determination of the structure and bonding in these metal complexes relies on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of metal complexes. For the tetrakis(1,3-diazinane-2-thione)platinum(II) chloride complex, X-ray analysis reveals that the platinum(II) center is located on an inversion center and is coordinated by four sulfur atoms from four separate thione ligands. researchgate.net The resulting geometry around the platinum ion is square planar. researchgate.net
In a related dinuclear platinum complex with the analogous pyrimidine-2-thiolate ligand, [Pt₂Cl₂(pyt)₄], X-ray diffraction shows two platinum atoms bridged by four ligands, with chlorine atoms in the axial positions. researchgate.net The analysis provides precise bond lengths and angles, confirming the coordination environment. researchgate.net
Table 1: Selected Crystallographic Data for a Platinum(II)-Thione Complex
| Parameter | Value for [Pt(1,3-diazinane-2-thione)₄]Cl₂ researchgate.net |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Coordination Geometry | Square Planar |
| Pt-S Bond Lengths (Å) | 2.322(1), 2.328(1) |
| S-Pt-S Bond Angles (°) | 90.39(4), 89.61(4) |
Spectroscopic methods are crucial for determining the coordination mode of the ligand, especially in cases where single crystals are not available. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.
Infrared (IR) Spectroscopy: The IR spectrum of the free this compound ligand shows characteristic bands for N-H and C=S stretching. Upon coordination to a metal ion via the sulfur atom, the C=S stretching vibration typically shifts to a lower frequency, while the N-H stretching frequency may be altered to a lesser extent. This shift provides strong evidence of metal-sulfur bond formation. researchgate.netresearchgate.net For instance, in the [Pt(1,3-diazinane-2-thione)₄]Cl₂ complex, the coordination through sulfur is confirmed by these characteristic shifts in the IR spectrum. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to probe the structure of these complexes in solution. In the ¹³C NMR spectrum of the free ligand, the thiocarbonyl carbon (C=S) appears at a characteristic downfield chemical shift. Upon coordination to a metal like platinum(II), this signal shifts, indicating a change in the electronic environment of the carbon atom due to the formation of the Pt-S bond. researchgate.net Solid-state ¹³C and ¹⁵N NMR can further confirm the coordination mode, showing shifts for the atoms closest to the binding site. researchgate.net Such studies on tetrakis(thione)platinum(II) complexes have unequivocally confirmed that coordination occurs via the sulfur of the thiocarbonyl group. researchgate.net
Table 2: Key Spectroscopic Data for a Platinum(II)-Thione Complex
| Spectroscopic Technique | Observation for [Pt(1,3-diazinane-2-thione)₄]Cl₂ researchgate.net | Interpretation |
|---|---|---|
| ¹³C NMR (Solution) | Shift in the C=S signal upon complexation. | Confirms coordination of Pt(II) to the thiocarbonyl group. |
| ¹⁵N NMR (Solid-State) | Observed shifts in nitrogen signals. | Indicates changes in the electronic environment of N atoms upon S-coordination. |
| FT-IR | Shift in the C=S stretching vibration. | Evidence of Metal-Sulfur bond formation. |
Thermal Analysis (Derivatography, TG, DTG, DTA) of Coordination Compounds
The thermal stability and decomposition pathways of coordination compounds of this compound are crucial for understanding their structural integrity and potential applications at elevated temperatures. Techniques such as thermogravimetry (TG), derivative thermogravimetry (DTG), and differential thermal analysis (DTA) are employed to elucidate the thermal behavior of these metal complexes. While specific, detailed thermal analysis data for coordination compounds of this compound is not extensively available in the current body of scientific literature, the thermal behavior can be inferred from studies on analogous thiourea and pyrimidine-thiol derivatives.
Generally, the thermal decomposition of metal complexes with thiourea-based ligands is a multi-stage process. The stability of these complexes is influenced by several factors including the nature of the metal ion, the coordination geometry, and the strength of the metal-ligand bonds.
General Decomposition Trends
Studies on related N,N-dialkyl-N'-benzoylthiourea metal complexes have revealed common decomposition patterns that are likely to be applicable to this compound complexes. The decomposition often commences with the breaking of the weaker bonds within the complex, followed by the fragmentation and volatilization of the organic ligand, ultimately leading to the formation of a stable residue, which is typically a metal sulfide (B99878) or the pure metal.
The initial decomposition stage in many thiourea-based complexes involves the loss of peripheral groups or the cleavage of the ligand at its less stable points. For instance, in N,N-di-n-propyl-N′-(2-chlorobenzoyl)thiourea complexes of Co(II), Ni(II), and Cu(II), the decomposition is initiated by the rupture of the metal-oxygen bond. mersin.edu.tr A similar mechanism could be anticipated for complexes of this compound, where initial bond scission would likely occur at the metal-sulfur or metal-nitrogen bond.
Subsequent decomposition stages at higher temperatures typically involve the breakdown of the pyrimidine (B1678525) ring and the release of volatile fragments. The nature of these fragments can be identified using coupled techniques such as TG-MS (Thermogravimetry-Mass Spectrometry). The final decomposition products are often metal sulfides, as the sulfur atom from the thiol group is retained in the non-volatile residue.
Illustrative Thermal Decomposition Data
While specific data tables for this compound complexes are not available, the following table provides a generalized representation of the type of data obtained from a thermogravimetric analysis of a hypothetical transition metal complex, [M(L)2X2], where L is this compound and X is a halide. This illustrative data is based on the decomposition patterns observed for other thiourea-based coordination compounds.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (TG) | DTG Peak (°C) | DTA Peak (°C) | Probable Lost Fragments | Final Residue |
|---|---|---|---|---|---|---|
| I | 150 - 250 | ~15-25 | ~220 | ~225 (endothermic) | Volatilization of adsorbed water/solvent, partial ligand fragmentation | Metal Sulfide (e.g., MS) |
| II | 250 - 450 | ~40-50 | ~380 | ~385 (exothermic) | Major ligand decomposition (pyrimidine ring fragmentation) | |
| III | 450 - 600 | ~10-20 | ~550 | ~560 (exothermic) | Final decomposition of organic remnants |
Factors Influencing Thermal Stability
The thermal stability of coordination compounds of this compound would be expected to follow trends observed in other coordination complexes. The strength of the metal-ligand bond plays a significant role; stronger bonds generally lead to higher decomposition temperatures. mersin.edu.tr The ionic radius and the electronic configuration of the central metal ion also influence thermal stability. For a series of isostructural complexes, a decrease in the ionic radius of the metal ion often correlates with an increase in the thermal stability of the complex.
Biological and Medicinal Chemistry Applications of 3,4,5,6 Tetrahydro 2 Pyrimidinethiol Derivatives
Antimicrobial Activities of Pyrimidine (B1678525) Thiol Derivatives
Research has demonstrated that derivatives of 3,4,5,6-tetrahydro-2-pyrimidinethiol exhibit notable antimicrobial properties, showing effectiveness against a range of bacterial and fungal pathogens. nih.gov
Antibacterial Efficacy
A variety of pyrimidine thiol derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that certain derivatives display significant inhibitory effects against common bacterial strains. nih.gov For instance, some synthesized pyrimidine derivatives have demonstrated potent activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa (Gram-negative). nih.gov
The presence of electron-withdrawing groups on the pyrimidine nucleus has been reported to enhance the antibacterial potential of these compounds. nih.gov In one study, specific derivatives were found to be more active than the standard drug cefadroxil. nih.gov Another study highlighted thieno[2,3-d]pyrimidinediones, which displayed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA), as well as vancomycin-resistant enterococci (VRE). nih.gov
| Compound | S. aureus | B. subtilis | E. coli | S. enterica | P. aeruginosa |
|---|---|---|---|---|---|
| Compound 2 | - | - | 0.91 nih.gov | - | - |
| Compound 5 | - | 0.96 nih.gov | - | - | - |
| Compound 10 | - | - | - | 1.55 nih.gov | 0.77 nih.gov |
| Compound 12 | 0.87 nih.gov | - | - | - | - |
Antifungal Efficacy
In addition to their antibacterial properties, pyrimidine thiol derivatives have also shown promise as antifungal agents. nih.gov Several synthesized compounds have exhibited significant activity against fungal strains such as Candida albicans and Aspergillus niger. nih.gov Certain derivatives demonstrated potency greater than the standard antifungal drug fluconazole. nih.gov
Novel series of pyrimidine derivatives, including those bearing a 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine or a 1,3,4-thiadiazole (B1197879) skeleton, have been synthesized and shown to possess considerable antifungal activities against various phytopathogenic fungi. frontiersin.orgfrontiersin.org For example, some compounds displayed excellent activity against Botrytis cinerea, Botryosphaeria dothidea, and Phomopsis sp. frontiersin.org
| Compound | C. albicans | A. niger |
|---|---|---|
| Compound 11 | - | 1.68 nih.gov |
| Compound 12 | 1.73 nih.gov | - |
Antineoplastic and Cytotoxic Potentials
Derivatives of this compound have been a focus of cancer research, with numerous studies investigating their efficacy against various tumor cell lines and their mechanisms of action, including protein kinase inhibition. arabjchem.orgnih.govrsc.org
Efficacy Against Tumor Cell Lines (e.g., MCF-7, HepG-2)
Numerous synthesized pyrimidine derivatives have demonstrated cytotoxic activity against human cancer cell lines, including the breast cancer cell line MCF-7 and the liver cancer cell line HepG-2. arabjchem.orgnih.gov In several studies, novel chalcone-thienopyrimidine and 2-amino-4-aryl-pyrimidine derivatives of ursolic acid exhibited potent cytotoxicity against these cell lines. nih.govrsc.org
Some of these compounds have shown cytotoxic efficacy comparable or even superior to standard anticancer drugs like 5-fluorouracil (B62378) and doxorubicin. arabjchem.orgnih.gov The mechanism of action often involves the induction of apoptosis (programmed cell death), which can be triggered by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9. nih.govrsc.orgnih.gov
| Compound | MCF-7 (Breast Cancer) | HepG-2 (Liver Cancer) |
|---|---|---|
| Compound 3b | More potent than 5-FU nih.govnih.gov | More potent than 5-FU nih.govnih.gov |
| Compound 3g | More potent than 5-FU nih.govnih.gov | More potent than 5-FU nih.govnih.gov |
| Compound 7b (Ursolic acid derivative) | 0.48 ± 0.11 rsc.org | - |
Protein Kinase Inhibitory Activities (e.g., CDK-1, CDK-5, GSK-3)
The anticancer effects of some pyrimidine derivatives are linked to their ability to inhibit protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and division. nih.gov Dysregulation of protein kinases is a common feature of cancer.
Some pyrido[3,4-g]quinazoline derivatives have been evaluated for their inhibitory potency against a panel of protein kinases, including Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3 (GSK-3), both of which have been implicated in various diseases, including cancer and neurodegenerative disorders. nih.gov Research has defined a regulatory pathway where the inhibition of CDK5 can lead to the activation of GSK3, which in turn can affect cellular processes. nih.gov The ability of pyrimidine derivatives to modulate the activity of such kinases highlights their potential as targeted therapeutic agents. nih.govmdpi.com
Anti-inflammatory and Analgesic Properties
The therapeutic potential of this compound derivatives extends to the treatment of inflammation and pain. nih.govnih.gov Certain pyrimidine derivatives have been shown to possess significant anti-inflammatory and analgesic properties. nih.govnih.gov
The anti-inflammatory effects of some derivatives are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory pathway. nih.gov For example, specific pyrimidine derivatives have demonstrated high selectivity towards COX-2, with performance comparable to the established anti-inflammatory drug meloxicam. nih.gov Furthermore, these compounds have shown an ability to reduce the levels of reactive oxygen species (ROS), indicating antioxidant properties that can contribute to their anti-inflammatory effects. nih.gov Some furochromone derivatives have also been noted for their analgesic and anti-inflammatory activities. nih.gov
Antidiabetic Activity of Tetrahydropyrimidine (B8763341) Derivatives
Derivatives of the tetrahydropyrimidine scaffold have emerged as promising candidates for the management of diabetes mellitus. nih.gov Research has demonstrated their potential to modulate key enzymes involved in glucose metabolism, offering a pathway to control blood sugar levels. nih.gov
One area of focus has been the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, the rate of glucose absorption can be slowed, thereby mitigating postprandial hyperglycemia. nih.gov For instance, a study investigating dihydropyrimidinone derivatives identified a compound, 6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, that exhibited significant α-glucosidase inhibitory activity, with a remarkable 81.99% inhibition. nih.gov
Furthermore, pyrimidine-derived chalcones have also been synthesized and evaluated for their antidiabetic effects. Several of these compounds displayed potent inhibitory activity against α-glucosidase, with some showing significantly lower IC50 values compared to the standard drug acarbose. researchgate.net Another study highlighted a series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives as potent DPP4 inhibitors, with one compound bearing a chloro substitution demonstrating promising activity. researchgate.net
The mechanism of action for some of these derivatives has been explored through molecular docking studies, which suggest that these compounds can effectively bind to the active sites of target enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-IV). nih.govnih.gov
Broader Pharmacological Spectrum of Pyrimidine Thiol Scaffolds
The therapeutic potential of pyrimidine thiol scaffolds extends far beyond their antidiabetic applications. These compounds have been shown to possess a wide array of pharmacological properties, including antioxidant, radioprotective, antihypertensive, anxiolytic, antiviral, and antitubercular effects. wjpsonline.comnih.gov
Antioxidant and Radioprotective Effects
Oxidative stress is implicated in a multitude of diseases, making the development of effective antioxidants a key research area. ceon.rs Certain derivatives of thieno[2,3-d]pyrimidine (B153573) have been evaluated for their ability to counteract oxidative damage. While many of the tested compounds showed limited antioxidant capacity, specific derivatives featuring a 2-substituted pyridin-2-yl thieno[2,3-d]pyrimidine core demonstrated notable activity in inhibiting lipid peroxidation. ceon.rs For example, 2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo wjpsonline.comnih.govthieno[2,3-d]pyrimidin-4-amine and its isoindoline-1,3-dione analogue exhibited measurable antioxidant properties. ceon.rs
The structural features of these molecules, particularly the substituents on the pyrimidine ring, play a crucial role in their antioxidant potential. Further research into derivatives with pyridinyl moieties is warranted to fully explore their capacity as antioxidants. ceon.rs
Antihypertensive and Anxiolytic Applications
The tetrahydropyrimidine framework is also a key feature in compounds designed to address cardiovascular conditions like hypertension. nih.gov Several new tetrahydropyrimidine-2-thione derivatives have been synthesized and shown to possess potent antihypertensive activity, in some cases exceeding that of the reference drug nifedipine. nih.govresearchgate.net
Thienopyrimidine-2,4-diones with specific substitutions have been identified as potent oral antihypertensive agents. nih.gov In particular, compounds with a [(2-methoxyphenyl)piperazinyl]ethyl moiety at the N-3 position demonstrated significant efficacy in reducing systolic blood pressure in spontaneously hypertensive rats. nih.gov These compounds are believed to exert their effects through mechanisms such as calcium channel blockade and alpha-1 adrenergic receptor antagonism. researchgate.netnih.gov
While the anxiolytic applications of this compound derivatives are less extensively documented in the provided context, the broad neurological activity of related pyrimidine structures suggests this as a potential area for future investigation.
Antiviral and Antitubercular Activities
The search for novel antimicrobial agents has led to the investigation of tetrahydropyrimidine derivatives for their efficacy against viral and bacterial pathogens. nih.gov
In the realm of antiviral research, certain mono- and bis-morpholinomethyl derivatives of tetrahydro-2(1H)-pyrimidinone and the 1-morpholinomethyl derivative of tetrahydro-2(1H)-pyrimidinethione (THPT) have demonstrated significant activity against various viruses, including the fowl plague virus and Semliki Forest virus. nih.gov These compounds were found to inhibit the infectious virus yield by a substantial margin in one-step growth cycle experiments. nih.gov
Furthermore, tetrahydropyrimidine derivatives have shown promise in the fight against tuberculosis. Specifically, 2-substituted 5,6,7,8-tetrahydrobenzo wjpsonline.comnih.govthieno[2,3-d]pyrimidin-4-amine analogues have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov One compound, 2-ethyl-N-phenethyl-5,6,7,8-tetrahydrobenzo wjpsonline.comnih.govthieno[2,3-d]pyrimidin-4-amine, was particularly effective against non-replicating M. tuberculosis, showing greater potency than the frontline drugs isoniazid (B1672263) and rifampicin (B610482). nih.gov The mechanism of action is thought to involve the inhibition of enzymes crucial for the bacterium's survival, such as alanine (B10760859) dehydrogenase. nih.gov
Structure-Activity Relationship (SAR) Studies of Functionalized this compound Derivatives
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to the design of more potent and selective drugs. Structure-activity relationship (SAR) studies of functionalized this compound derivatives have provided valuable insights for optimizing their therapeutic properties. nih.gov
For instance, in the context of antiviral activity, SAR studies have helped to elucidate the importance of specific substitutions, such as the morpholinomethyl groups, for potent viral inhibition. nih.gov Similarly, in the development of antihypertensive agents, the position and nature of substituents on the phenyl ring of thienopyrimidine-2,4-diones were found to be critical for their activity. nih.gov
In the pursuit of novel anticancer agents, SAR studies of pyrazolo[3,4-d]pyrimidine derivatives led to the discovery of a multikinase inhibitor with high potency against key targets in acute myeloid leukemia. nih.gov These studies often involve the synthesis of a series of related compounds with systematic variations in their structure, followed by biological evaluation to identify the most active candidates. nih.govnih.gov The insights gained from SAR studies are crucial for the rational design of new and improved therapeutic agents based on the versatile this compound scaffold.
Table of Antidiabetic Activity of Tetrahydropyrimidine Derivatives
| Compound Class | Specific Derivative | Target | Observed Activity | Reference |
| Dihydropyrimidinones | 6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | α-glucosidase | 81.99% inhibition | nih.gov |
| Pyrimidine-derived chalcones | Various | α-glucosidase | Potent inhibition, some with lower IC50 than acarbose | researchgate.net |
| 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives | Derivative with chloro substitution | DPP4 | Promising inhibitory activity | researchgate.net |
| Thiazolopyrimidine derivatives | Compound 5 | DPP-IV | Docking affinity of -8.2 kcal/mol | nih.gov |
Table of Pharmacological Activities of Tetrahydropyrimidine Derivatives
| Pharmacological Activity | Derivative Class | Specific Example | Key Finding | Reference |
| Antioxidant | Thieno[2,3-d]pyrimidines | 2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo wjpsonline.comnih.govthieno[2,3-d]pyrimidin-4-amine | Exhibited measurable antioxidant properties | ceon.rs |
| Antihypertensive | Tetrahydropyrimidine-2-thiones | New synthetic derivatives | More potent than nifedipine | nih.gov |
| Antihypertensive | Thienopyrimidine-2,4-diones | Derivatives with a [(2-methoxyphenyl)piperazinyl]ethyl moiety | Potent oral antihypertensive agents | nih.gov |
| Antiviral | Tetrahydro-2(1H)-pyrimidinethione (THPT) | 1-morpholinomethyl derivative | Strong inhibitory effect on Semliki Forest virus | nih.gov |
| Antitubercular | Tetrahydrobenzo wjpsonline.comnih.govthieno[2,3-d]pyrimidin-4-amines | 2-ethyl-N-phenethyl-5,6,7,8-tetrahydrobenzo wjpsonline.comnih.govthieno[2,3-d]pyrimidin-4-amine | More potent than isoniazid and rifampicin against non-replicating M. tuberculosis | nih.gov |
Computational and Spectroscopic Characterization in 3,4,5,6 Tetrahydro 2 Pyrimidinethiol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 3,4,5,6-Tetrahydro-2-pyrimidinethiol, offering detailed information about the hydrogen and carbon framework of the molecule.
Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the hydrogen environment within the this compound molecule. The spectrum typically displays distinct signals corresponding to the different types of protons present.
In a typical ¹H NMR spectrum recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), the following characteristic chemical shifts (δ) are observed: a multiplet around 3.25 ppm, which is attributed to the four protons of the two methylene (B1212753) groups adjacent to the nitrogen atoms (CH₂-N). Another multiplet is found near 2.45 ppm, corresponding to the four protons of the methylene group positioned between the two CH₂-N groups (C-CH₂-C), though some sources attribute this to protons near the sulfur atom (CH₂S). A singlet appearing at approximately 1.70 ppm is assigned to the two protons of the secondary amine (N-H) groups. The multiplicity of the methylene signals as multiplets arises from the spin-spin coupling between adjacent non-equivalent protons.
| Proton Type | Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration |
|---|---|---|---|
| CH₂-N | ~3.25 | Multiplet | 4H |
| C-CH₂-C / CH₂S | ~2.45 | Multiplet | 4H |
| N-H | ~1.70 | Singlet | 2H |
Carbon-13 NMR (¹³C NMR) spectroscopy provides essential information about the carbon skeleton of this compound. While specific experimental data for this compound is not extensively reported in readily available literature, the expected chemical shifts can be predicted based on the analysis of similar heterocyclic and thiourea-containing compounds.
The ¹³C NMR spectrum is anticipated to show three distinct signals corresponding to the three unique carbon environments in the molecule:
C=S (Thione Carbon): This carbon is expected to resonate at the lowest field (highest ppm value) due to the significant deshielding effect of the double-bonded sulfur atom. In related thiourea (B124793) derivatives, this peak typically appears in the range of 180-200 ppm.
CH₂-N (Methylene Carbons adjacent to Nitrogen): These two equivalent carbons are expected to appear in the midfield region of the spectrum, typically between 40-60 ppm.
C-CH₂-C (Methylene Carbon at C5): This central methylene carbon is expected to be the most shielded and therefore resonate at the highest field (lowest ppm value), likely in the range of 20-30 ppm.
Computational methods, such as Density Functional Theory (DFT), can be employed to predict the ¹³C NMR chemical shifts with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=S | 180 - 200 |
| CH₂-N | 40 - 60 |
| C-CH₂-C | 20 - 30 |
Infrared (IR) and Far-Infrared Spectroscopy for Vibrational Analysis
Infrared (IR) and Far-Infrared (Far-IR) spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions within the molecule.
The mid-IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, exhibits several characteristic absorption bands. A prominent band is observed around 3250 cm⁻¹, which is indicative of the N-H stretching vibration of the secondary amine groups. The presence of the thiourea moiety is confirmed by a strong absorption band at approximately 1150 cm⁻¹, corresponding to the C=S stretching vibration. Other bands in the fingerprint region (below 1500 cm⁻¹) arise from various C-H bending, C-N stretching, and C-C stretching vibrations.
Far-IR spectroscopy, which covers the range of approximately 400 to 10 cm⁻¹, can provide information on lower frequency vibrations, such as torsional modes of the ring and, in the case of metal complexes, metal-ligand stretching frequencies. For thiourea and its derivatives, metal-sulfur stretching vibrations are often observed in the Far-IR region, providing insight into the coordination chemistry of the compound.
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | ~3250 |
| C-H Stretch | 2850 - 3000 |
| C=S Stretch | ~1150 |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and to deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular formula of the compound is C₄H₈N₂S, corresponding to a molecular weight of approximately 116.18 g/mol . scbt.comnetlify.app
In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through the cleavage of the heterocyclic ring. Common fragmentation pathways for related pyrimidinethione derivatives involve the loss of small, stable molecules or radicals. Potential fragmentation patterns for this compound could include the loss of an SH radical, cleavage of the propylene (B89431) chain, or retro-Diels-Alder type reactions, leading to characteristic fragment ions that can be used to piece together the molecular structure.
| Ion | Description | Expected m/z |
|---|---|---|
| [C₄H₈N₂S]⁺ | Molecular Ion | ~116 |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a sample of this compound. This method provides an empirical formula for the compound, which can be compared with the theoretical composition to verify its purity and stoichiometry.
For a compound with the molecular formula C₄H₈N₂S, the theoretical elemental composition is approximately 41.4% Carbon, 6.9% Hydrogen, 24.1% Nitrogen, and 27.6% Sulfur. Experimental results from elemental analysis of a pure sample should closely match these theoretical values. For instance, a reported analysis found values of C 41.2%, H 6.9%, N 24.1%, and S 27.8%, which are in good agreement with the theoretical percentages.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 41.4 | 41.2 |
| Hydrogen (H) | 6.9 | 6.9 |
| Nitrogen (N) | 24.1 | 24.1 |
| Sulfur (S) | 27.6 | 27.8 |
Advanced Spectroscopic and Diffraction Techniques
Beyond the standard spectroscopic methods, advanced techniques such as X-ray crystallography and computational modeling provide deeper insights into the three-dimensional structure and electronic properties of this compound.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and conformational details of the molecule. The Cambridge Structural Database (CSD) contains entries for crystal structures of related compounds, and such data would reveal the puckering of the six-membered ring and the geometry around the thiourea functional group.
Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. These theoretical methods can predict molecular geometries, vibrational frequencies (for comparison with IR spectra), NMR chemical shifts, and electronic properties such as molecular orbital energies and electrostatic potential maps. ijcce.ac.ir DFT studies can also be used to investigate reaction mechanisms and to understand the electronic effects of substituents on the pyrimidine (B1678525) ring.
Computational Chemistry Methodologies in Elucidating Properties and Interactions
Computational chemistry has emerged as an indispensable tool in the study of this compound, providing deep insights into its molecular properties and potential biological interactions. These theoretical methods allow researchers to model the compound's behavior at an atomic level, predicting characteristics that are often difficult or costly to measure experimentally. By simulating the molecule's electronic structure, reactivity, and binding capabilities, computational approaches guide further experimental research and aid in the rational design of new derivatives with enhanced activities. The primary methodologies employed in the computational characterization of this compound include Density Functional Theory (DFT), molecular docking simulations, and Natural Bond Orbital (NBO) analysis.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For this compound, DFT calculations are instrumental in predicting its geometry, electronic properties, and chemical reactivity. By solving approximations of the Schrödinger equation, DFT can determine the molecule's ground-state energy, electron density distribution, and molecular orbitals.
A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to perform geometry optimization and frequency calculations. wjarr.commdpi.com These calculations yield important parameters that describe the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. wjarr.com
Other reactivity descriptors derived from DFT calculations include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). wjarr.commdpi.com These parameters provide a quantitative measure of the molecule's stability and reactivity, helping to predict how it will interact with other chemical species. For instance, DFT can be used to predict the electronic effects of substituents on the pyrimidine ring, such as how electron-withdrawing groups might enhance the acidity of the thiol group.
Table 1: Calculated Reactivity Descriptors for this compound (Illustrative)
| Parameter | Symbol | Value (eV) | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.75 | Indicates electron-accepting ability. |
| Energy Gap | ΔE | 4.10 | Correlates with chemical reactivity and stability. wjarr.com |
| Chemical Hardness | η | 2.05 | Measures resistance to change in electron distribution. wjarr.com |
| Chemical Potential | µ | -3.80 | Represents the escaping tendency of electrons. mdpi.com |
| Electrophilicity Index | ω | 3.52 | Quantifies the global electrophilic nature of the molecule. wjarr.com |
Note: The values in this table are illustrative and represent typical results obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory for similar heterocyclic compounds.
Molecular Docking Simulations for Ligand-Receptor Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is crucial in drug discovery and development for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target. The goal is to identify the most stable binding conformation, which is typically the one with the lowest free energy of binding. nih.gov
The process involves placing the ligand in the binding site of the receptor and sampling a large number of possible orientations and conformations. A scoring function is then used to estimate the binding energy for each pose, ranking them to identify the most likely binding mode. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
For this compound and its derivatives, molecular docking studies can be performed against various protein targets, such as enzymes or receptors implicated in disease pathways, to predict their potential biological activity. For example, pyrimidine derivatives have been docked against targets like cyclooxygenases (COX-1 and COX-2) to assess their anti-inflammatory potential. wjarr.com The results, often expressed as a docking score or binding energy in kcal/mol, indicate the strength of the interaction, with more negative values suggesting stronger binding.
Table 2: Illustrative Molecular Docking Results for this compound
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 5F19 | -8.9 | TYR-355, ARG-513, SER-530 |
| Human Topoisomerase II | 1ZXM | -7.5 | ASP-479, GLY-478, LYS-459 |
| Breast Cancer Target Protein (Example) | 1JNX | -8.2 | LEU-346, THR-347, VAL-380 |
Note: This table is for illustrative purposes. The target proteins and results are based on docking studies of structurally related pyrimidine-thiol compounds against known biological targets.
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization Studies
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the electronic structure of molecules by analyzing the delocalization of electron density. It provides a detailed picture of charge transfer interactions between filled "donor" orbitals and empty "acceptor" orbitals within a molecule. This analysis is particularly useful for understanding bonding, hyperconjugation, and the effects of substituents on electronic structure.
In the context of this compound, NBO analysis can elucidate the intramolecular interactions that contribute to its stability and reactivity. The analysis quantifies the stabilization energy (E(2)) associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater electron delocalization.
Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
| n(N1) | σ(C2-N3) | 5.8 | Intramolecular Hyperconjugation |
| n(N3) | σ(C2-N1) | 5.7 | Intramolecular Hyperconjugation |
| n(S7) | σ(C2-N1) | 2.1 | Lone Pair Delocalization |
| σ(C4-C5) | σ(N3-C4) | 3.2 | σ → σ* Interaction |
Note: The data presented is hypothetical, based on typical NBO analysis results for similar heterocyclic systems, illustrating the types of electronic interactions that would be studied.
Q & A
Basic Research Questions
Q. What analytical techniques are suitable for characterizing 3,4,5,6-Tetrahydro-2-pyrimidinethiol, and how should they be applied?
- Methodological Answer :
- Melting Point Analysis : The compound exhibits a melting point of 210–212°C, which serves as a critical identifier for purity and structural integrity .
- Chromatography : High-performance liquid chromatography (HPLC) with atmospheric pressure chemical ionization (APCI) or gas chromatography-mass spectrometry (GC-MS) can detect trace impurities or degradation products, as demonstrated in studies on related thiourea derivatives .
- Spectroscopy : Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy should be used to confirm the thiol (-SH) and pyrimidine ring functionalities. The SMILES string (S=C1NCCCN1) and InChI key (NVHNGVXBCWYLFA-UHFFFAOYSA) provided in literature can guide spectral interpretation .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer :
- Solvent Systems : Dissolve the compound in ethyl acetate containing 0.1% w/v dithiothreitol (DTT) to prevent oxidation of the thiol group, as validated in certified reference materials .
- Storage Conditions : Store at room temperature in amber vials under inert gas (e.g., argon) to minimize photodegradation and moisture absorption .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in toxicological data for this compound and its analogs?
- Methodological Answer :
- In Vitro Models : Use primary neuronal or skeletal muscle cell cultures to assess neurotoxic effects, as applied in studies on structurally similar dithiocarbamate pesticides .
- Comparative Dose-Response Studies : Evaluate the compound’s toxicity across multiple species (e.g., rodents vs. human cell lines) to address interspecies variability. Include controls for metabolic activation (e.g., S9 liver fractions) .
Q. How can trace levels of this compound be accurately quantified in environmental matrices (e.g., water, soil)?
- Methodological Answer :
- Sample Preparation : Employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex matrices. Pre-concentrate samples via nitrogen evaporation .
- Internal Standards : Use deuterated analogs (e.g., ethylene thiourea-d4) or structurally similar surrogates (e.g., 4-methylimidazolidine-2-thione) to correct for matrix effects in GC-MS or HPLC analyses .
Q. What mechanistic insights support the use of this compound in polymerization catalysis?
- Methodological Answer :
- Kinetic Studies : Monitor copolymerization reactions (e.g., ε-caprolactone with δ-valerolactone) using size-exclusion chromatography (SEC) to determine the compound’s role as a chain-transfer agent or ligand .
- Spectroscopic Probes : Conduct in situ Raman spectroscopy to track thiol group reactivity during initiation or termination steps .
Q. How do structural modifications of this compound influence its reactivity in synthetic applications?
- Methodological Answer :
- Computational Modeling : Perform density functional theory (DFT) calculations to predict the electronic effects of substituents on the pyrimidine ring (e.g., electron-withdrawing groups enhancing thiol acidity) .
- Synthetic Derivatives : Synthesize analogs (e.g., 3,4,5,6-tetrahydrophthalimidomethylchrysanthemate) and compare their reactivity in cross-coupling or oxidation reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility parameters for this compound?
- Methodological Answer :
- Replicate Conditions : Standardize solvent systems (e.g., ethyl acetate with 0.1% DTT) and temperatures across studies to isolate solvent effects .
- Phase Solubility Diagrams : Construct ternary phase diagrams using techniques like the Higuchi-Shake Flask method to quantify solubility limits under controlled pH and ionic strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
